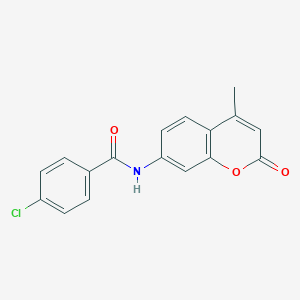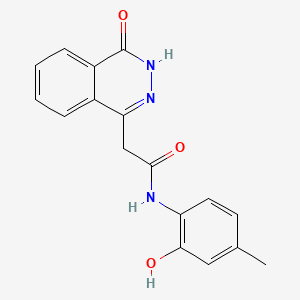
N-(2-hydroxy-4-methylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-hydroxy-4-methylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a phthalazinone moiety and a hydroxy-methylphenyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-hydroxy-4-methylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide” typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-4-methylphenylamine and phthalic anhydride.
Formation of Phthalazinone: The phthalic anhydride undergoes a cyclization reaction to form the phthalazinone core.
Acylation Reaction: The hydroxy-methylphenylamine is then acylated with the phthalazinone derivative under suitable conditions, such as the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
“N-(2-hydroxy-4-methylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phthalazinone moiety can be reduced to form a dihydrophthalazinone derivative.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a dihydrophthalazinone derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in the development of new materials or catalysts.
Mecanismo De Acción
The mechanism of action of “N-(2-hydroxy-4-methylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-hydroxyphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide
- N-(4-methylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide
- N-(2-hydroxy-4-methylphenyl)-2-(4-oxo-3H-quinazolin-1-yl)acetamide
Uniqueness
“N-(2-hydroxy-4-methylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide” is unique due to the specific combination of functional groups and the presence of both a hydroxy-methylphenyl group and a phthalazinone moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended.
Propiedades
Fórmula molecular |
C17H15N3O3 |
|---|---|
Peso molecular |
309.32 g/mol |
Nombre IUPAC |
N-(2-hydroxy-4-methylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C17H15N3O3/c1-10-6-7-13(15(21)8-10)18-16(22)9-14-11-4-2-3-5-12(11)17(23)20-19-14/h2-8,21H,9H2,1H3,(H,18,22)(H,20,23) |
Clave InChI |
BMJFLQKAJLSZCL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)CC2=NNC(=O)C3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,4-dichlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B10802568.png)
![1-(2,4-dichlorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B10802572.png)
![1-(2,4-dichlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B10802578.png)
![2-(2-Methylphenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B10802582.png)
![2,2-dimethyl-N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B10802588.png)
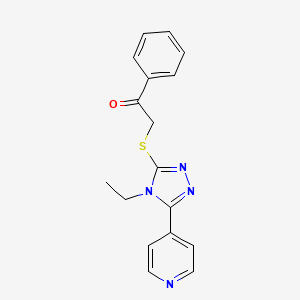
![Methyl 2-{5-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B10802591.png)
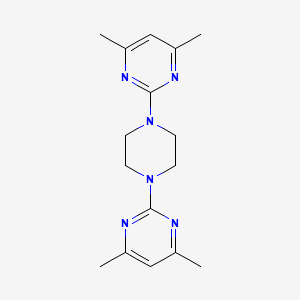
![3,3'-[(2H-1,3-Benzodioxol-5-yl)methylene]bis(4-hydroxy-2H-1-benzopyran-2-one)](/img/structure/B10802602.png)
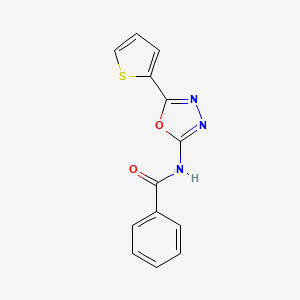
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B10802621.png)
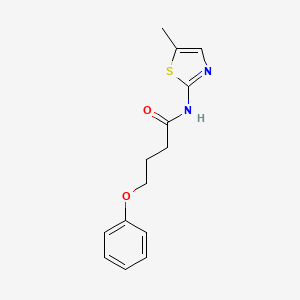
![4-[4-(2-Quinolin-2-ylethenyl)phenyl]morpholine](/img/structure/B10802649.png)
